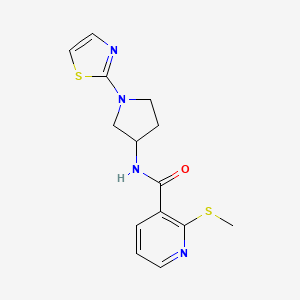

2-(methylthio)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(methylthio)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MTN and is a derivative of nicotinamide, a form of vitamin B3. MTN has been studied for its ability to inhibit certain enzymes and modulate cellular signaling pathways, making it a promising candidate for drug development.

Applications De Recherche Scientifique

Chemical Utilization and Derivatives

Nicotinamide derivatives, including 2-(methylthio)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide, are actively studied for their diverse applications in biological systems, spanning from metabolic processes to antimicrobial activities. Nicotinamide and its derivatives are crucial for the functioning of NAD(P)H, a coenzyme in oxidation-reduction reactions, and have been explored for their potential in treating conditions like pellagra. Their biochemical roles are further highlighted in the metabolism by mammals, insects, and bacteria, showcasing the compound's broad biological significance (Ellinger, Fraenkel, & Abdel Kader, 1947).

Corrosion Inhibition

Research into nicotinamide derivatives, including those similar in structure to 2-(methylthio)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide, has demonstrated their efficacy as corrosion inhibitors for metals in acidic environments. This application is significant for the protection of industrial infrastructure and extends the utility of these compounds beyond biological systems. The effectiveness of these inhibitors is attributed to their ability to form protective layers on metal surfaces, thereby reducing the rate of corrosion (Chakravarthy, Mohana, & Kumar, 2014).

Antimicrobial Activity

Nicotinamide derivatives have also been investigated for their antimicrobial properties, particularly against bacteria and fungi. These compounds, through structural modifications such as those found in 2-(methylthio)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide, exhibit a range of biological activities that make them candidates for pharmaceutical applications. The research into their antimicrobial effects supports the potential for developing new therapeutic agents based on nicotinamide chemistry (Patel & Shaikh, 2010).

Biochemical Studies

The biochemical properties and individual variations of enzymes interacting with nicotinamide derivatives have been extensively studied. For instance, nicotinamide N-methyltransferase (NNMT) plays a critical role in the N-methylation of nicotinamide and related compounds, influencing various physiological and pathological processes. Understanding the interaction between NNMT and nicotinamide derivatives can provide insights into metabolic diseases and lead to novel therapeutic strategies (Rini, Szumlanski, Guerciolini, & Weinshilboum, 1990).

Metabolic Pathways

The metabolic fate of nicotinamide in higher plants, including its conversion to various metabolites such as trigonelline and nicotinic acid glucosides, underscores the versatility of nicotinamide derivatives in biological systems. These studies provide a deeper understanding of the roles nicotinamide derivatives play in plant metabolism and their potential applications in agriculture and plant science (Matsui et al., 2007).

Propriétés

IUPAC Name |

2-methylsulfanyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS2/c1-20-13-11(3-2-5-15-13)12(19)17-10-4-7-18(9-10)14-16-6-8-21-14/h2-3,5-6,8,10H,4,7,9H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHTZUYXOICRAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NC2CCN(C2)C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2780974.png)

![3,10-Diazabicyclo[4.3.1]decan-4-one](/img/structure/B2780975.png)

![1,6,8-Triazatricyclo[7.2.1.0,2,7]dodeca-2(7),3,5-triene dihydrochloride](/img/structure/B2780976.png)

![N-(benzo[d]thiazol-2-yl)-2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2780978.png)

![(2Z)-8-methoxy-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2780984.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2780985.png)

![Ethyl 5-(2,4-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2780990.png)

![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-3-carboxylic acid](/img/structure/B2780995.png)